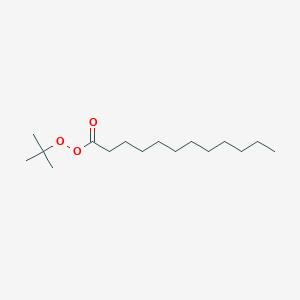

Dodecaneperoxoic acid tert-butyl ester

Übersicht

Beschreibung

Dodecaneperoxoic acid tert-butyl ester is an organic compound with the molecular formula C₁₆H₃₂O₃. It is a type of ester, specifically a tert-butyl ester, which is known for its stability and resistance to hydrolysis under basic conditions . This compound is used in various chemical reactions and has applications in different scientific fields.

Vorbereitungsmethoden

The synthesis of dodecaneperoxoic acid tert-butyl ester typically involves the reaction of dodecaneperoxoic acid with tert-butyl alcohol in the presence of a catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and yields the desired ester efficiently.

Industrial production methods may involve the use of tert-butyl hydroperoxide and dodecane in the presence of a metal catalyst to facilitate the esterification process . This method is advantageous due to its scalability and the availability of raw materials.

Analyse Chemischer Reaktionen

Dodecaneperoxoic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form peroxides and other oxygenated compounds.

Reduction: Reduction reactions can convert it into alcohols and other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents such as potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄) . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

-

Oxidizing Agent :

- Dodecaneperoxoic acid tert-butyl ester serves as an oxidizing agent in organic synthesis, particularly in the oxidation of alcohols to carbonyl compounds. Its stability and efficiency make it preferable over other oxidizing agents.

-

Initiator for Polymerization :

- This compound is commonly used as a radical initiator in the polymerization of vinyl monomers. The thermal decomposition of the peroxide generates free radicals that initiate polymerization reactions, making it valuable in producing polymers like polyolefins and acrylates.

-

Synthesis of Peroxyacids :

- It can be utilized to synthesize various peroxyacids, which are essential in the preparation of epoxides and other functionalized compounds. This reaction is critical in producing specialty chemicals used in pharmaceuticals and agrochemicals.

Applications in Polymer Chemistry

This compound plays a crucial role in the development of advanced materials:

-

Crosslinking Agent :

- In the formulation of thermosetting resins, this compound acts as a crosslinking agent, enhancing the mechanical properties and thermal stability of the resulting materials.

-

Adhesives and Coatings :

- Its use in adhesives and coatings improves adhesion properties and resistance to environmental factors. The radical generation upon decomposition allows for better bonding between surfaces.

Biochemical Applications

-

Bioconjugation :

- This compound can be employed in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is particularly relevant in drug delivery systems and diagnostic assays.

-

Enzyme Activation :

- The compound has been explored for activating certain enzymes through oxidative modifications, enhancing their activity or stability for biotechnological applications.

Wirkmechanismus

The mechanism of action of dodecaneperoxoic acid tert-butyl ester involves the formation of reactive oxygen species (ROS) during its decomposition. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and cellular damage . The pathways involved in its action include the activation of oxidative stress response mechanisms and the modulation of redox-sensitive signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Dodecaneperoxoic acid tert-butyl ester can be compared with other similar compounds, such as:

tert-Butyl peroxybenzoate: Another tert-butyl ester with similar oxidative properties.

tert-Butyl hydroperoxide: A simpler peroxide compound used in similar applications.

Dodecyl peroxybenzoate: A related ester with a different alkyl chain length

The uniqueness of this compound lies in its specific combination of the dodecane chain and the tert-butyl ester group, which provides a balance of stability and reactivity that is useful in various chemical and industrial processes.

Biologische Aktivität

Dodecaneperoxoic acid tert-butyl ester (CAS No. 2123-88-8) is an organic compound classified as a peroxide and an ester. Its unique structure combines a dodecane chain with a tert-butyl ester group, which contributes to its stability and reactivity. This compound is of interest in various fields, including organic synthesis, biochemistry, and medicinal chemistry due to its potential biological activities.

- Molecular Formula: C₁₆H₃₂O₃

- Molecular Weight: 272.42 g/mol

- Structure: The compound features a peroxy group, which is known for generating reactive oxygen species (ROS) upon decomposition, leading to oxidative stress in biological systems.

This compound acts primarily through the generation of ROS, which can interact with cellular components such as proteins, lipids, and nucleic acids. This interaction can result in oxidative damage, influencing various biological pathways. The following reactions are characteristic of this compound:

- Oxidation: Forms peroxides and other oxygenated compounds.

- Reduction: Can yield alcohols and other reduced forms.

- Substitution Reactions: Participates in nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes through oxidative damage.

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | High |

| Bacillus cereus | Moderate |

Anticancer Activity

The compound has shown promise in anticancer applications. Studies suggest that the oxidative stress induced by ROS can trigger apoptosis in cancer cells while sparing normal cells.

Case Study:

A study involving the treatment of prostate cancer cell lines with this compound demonstrated a significant reduction in cell viability, indicating its potential as an anticancer agent. The mechanism involved ROS-mediated apoptosis, which was confirmed by flow cytometry analysis.

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated using various cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Prostate Cancer (PC3) | 25 |

| Breast Cancer (MCF7) | 30 |

| Normal Human Fibroblasts | >100 |

Research Findings

- Oxidative Stress Induction : The compound's ability to generate ROS was confirmed through assays measuring lipid peroxidation and protein carbonylation.

- Cell Cycle Arrest : Treatment with this compound resulted in G2/M phase arrest in cancer cells, indicating its role in disrupting cell cycle progression.

- Synergistic Effects : When combined with conventional chemotherapeutics like cisplatin, the compound exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.

Eigenschaften

IUPAC Name |

tert-butyl dodecaneperoxoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-5-6-7-8-9-10-11-12-13-14-15(17)18-19-16(2,3)4/h5-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFHXRUVMKEOFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OOC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175477 | |

| Record name | Dodecaneperoxoic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2123-88-8 | |

| Record name | Dodecaneperoxoic acid tert-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002123888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecaneperoxoic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.